{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine
CAS No.:
Cat. No.: VC15758037
Molecular Formula: C10H18FN3
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18FN3 |
|---|---|
| Molecular Weight | 199.27 g/mol |
| IUPAC Name | N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C10H18FN3/c1-9(2)5-12-6-10-7-13-14(8-10)4-3-11/h7-9,12H,3-6H2,1-2H3 |
| Standard InChI Key | KSUOTPLVAFJZCP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNCC1=CN(N=C1)CCF |
Introduction
{[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine is a complex organic compound belonging to the pyrazole class of heterocyclic compounds. Pyrazoles are characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features a 2-fluoroethyl group attached to the pyrazole ring and a 2-methylpropylamine moiety, contributing to its unique properties and potential applications in medicinal chemistry and agrochemicals.
Synthesis
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine typically involves several steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Common solvents used in such syntheses include dimethylformamide (DMF), and continuous flow reactors may be employed to enhance efficiency.
Biological Activities and Applications
Pyrazole derivatives, including {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine, are often investigated for their pharmacological properties. These properties can include anti-inflammatory, analgesic, and antipyretic effects. The presence of a fluorinated group may enhance the binding affinity of this compound to biological targets, potentially modulating enzyme or receptor activity.
Data Table: Comparison of Pyrazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| {[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine | Not specified | Not specified | Medicinal Chemistry, Agrochemicals |
| {[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine | Not specified | Approximately 279.36 | Scientific Research, Drug Development |
| 1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-3-amine | C10H10FN3 | 191.21 | Life Science Products |
Research Findings and Future Directions
Research on pyrazole derivatives like {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine highlights their potential in drug development and other chemical processes. The unique structural features of these compounds, including fluorinated groups and branched alkyl amines, contribute to their biological activity and chemical reactivity. Future studies should focus on optimizing synthesis conditions and exploring their pharmacological effects in more detail.
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